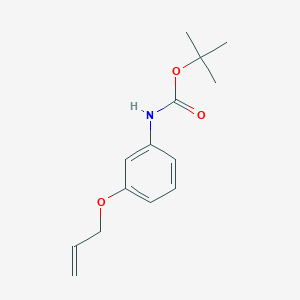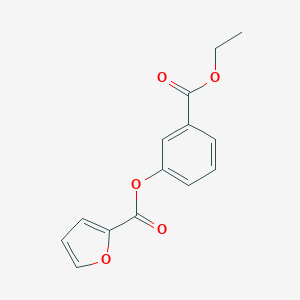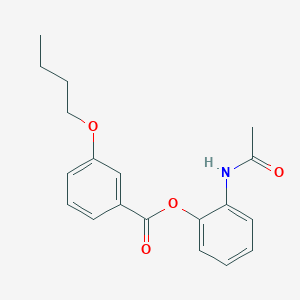![molecular formula C23H28N2O4 B250479 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In Alzheimer's disease research, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in reducing oxidative stress and inflammation. In inflammation research, this compound A has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, this compound A has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A in lab experiments is its specificity and potency. This compound A has been shown to have a high affinity for its target proteins and to be effective at low concentrations. However, one of the limitations of using this compound A is its potential toxicity. This compound A has been shown to have cytotoxic effects in some cell lines, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for research on 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A. One direction is to further investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety profile in vivo. Overall, this compound A has the potential to be a valuable tool in scientific research and to lead to the development of novel therapeutics.
Méthodes De Synthèse
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A is synthesized through a multistep process that involves the reaction of 2-isopropylphenol with thionyl chloride to form 2-chloro-1-(2-isopropylphenoxy)ethane. This intermediate is then reacted with N-(tetrahydro-2-furanylmethyl)benzamide in the presence of potassium carbonate and DMF to yield this compound A.
Applications De Recherche Scientifique
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound A has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propriétés
Formule moléculaire |
C23H28N2O4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-(oxolan-2-ylmethyl)-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)20-10-3-4-11-21(20)29-15-22(26)25-18-8-5-7-17(13-18)23(27)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
FGKXYJUBHWBZPS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
